![molecular formula C24H31N3O5 B14503361 Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate CAS No. 64377-82-8](/img/structure/B14503361.png)
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazine core with dibenzyl and methyl groups, along with a butyl chain containing an oxo and isopropylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors One common route involves the reaction of dibenzyl hydrazine with a suitable acylating agent to introduce the carboxylate groups
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The hydrazine core and the butyl chain can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydrazine core can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl hydrazine: Shares the hydrazine core but lacks the additional functional groups present in the target compound.
1-Methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine: Similar structure but without the dibenzyl groups.
Dibenzyl 1-methylhydrazine-1,2-dicarboxylate: Lacks the butyl chain with the oxo and isopropylamino groups.
Uniqueness
Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64377-82-8 |
|---|---|
Fórmula molecular |
C24H31N3O5 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
benzyl N-methyl-N-[[4-oxo-4-(propan-2-ylamino)butyl]-phenylmethoxycarbonylamino]carbamate |
InChI |
InChI=1S/C24H31N3O5/c1-19(2)25-22(28)15-10-16-27(24(30)32-18-21-13-8-5-9-14-21)26(3)23(29)31-17-20-11-6-4-7-12-20/h4-9,11-14,19H,10,15-18H2,1-3H3,(H,25,28) |
Clave InChI |
SEXFUJXJIXFKAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CCCN(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


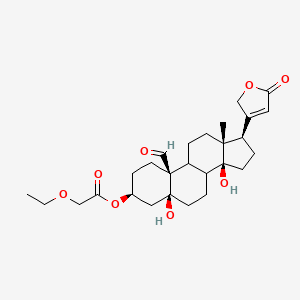
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
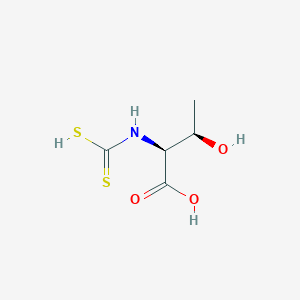
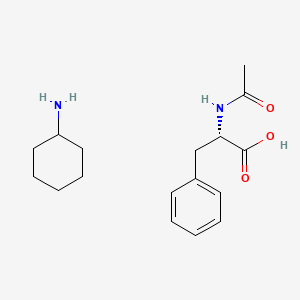
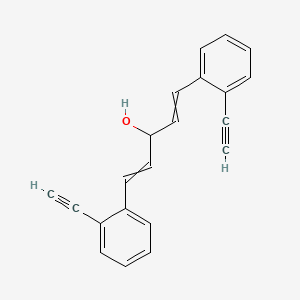

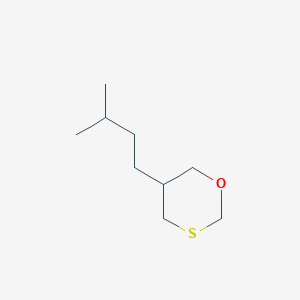




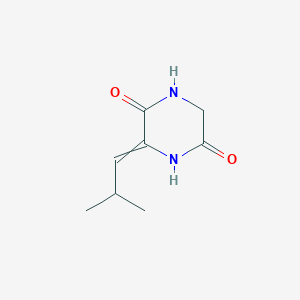
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
